![molecular formula C7H17N3O3 B12557250 2-[(3,3-Diethyl-2-oxo-2lambda~5~-triaz-1-en-1-yl)oxy]propan-1-ol CAS No. 143706-19-8](/img/structure/B12557250.png)
2-[(3,3-Diethyl-2-oxo-2lambda~5~-triaz-1-en-1-yl)oxy]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,3-Diethyl-2-oxo-2lambda~5~-triaz-1-en-1-yl)oxy]propan-1-ol is a chemical compound that belongs to the class of triazene derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a triazene moiety linked to a propanol group, makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 2-[(3,3-Diethyl-2-oxo-2lambda~5~-triaz-1-en-1-yl)oxy]propan-1-ol typically involves the reaction of 3,3-diethyl-2-oxo-2lambda~5~-triaz-1-en-1-yl chloride with propanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-[(3,3-Diethyl-2-oxo-2lambda~5~-triaz-1-en-1-yl)oxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the triazene moiety into amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the triazene group is replaced by other nucleophiles like halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[(3,3-Diethyl-2-oxo-2lambda~5~-triaz-1-en-1-yl)oxy]propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-[(3,3-Diethyl-2-oxo-2lambda~5~-triaz-1-en-1-yl)oxy]propan-1-ol involves its interaction with specific molecular targets and pathways. The triazene moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-[(3,3-Diethyl-2-oxo-2lambda~5~-triaz-1-en-1-yl)oxy]propan-1-ol can be compared with other triazene derivatives, such as:
- 1,3-Diethyl-2-oxo-2lambda~5~-triaz-1-en-1-yl)oxy]ethane
- 3,3-Diethyl-2-oxo-2lambda~5~-triaz-1-en-1-yl)oxy]butane
These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the triazene moiety. The uniqueness of this compound lies in its specific propanol group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
143706-19-8 |
|---|---|
Molekularformel |
C7H17N3O3 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
diethylamino-(1-hydroxypropan-2-yloxyimino)-oxidoazanium |
InChI |
InChI=1S/C7H17N3O3/c1-4-9(5-2)10(12)8-13-7(3)6-11/h7,11H,4-6H2,1-3H3 |
InChI-Schlüssel |
AERYIRXPRBJJIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)[N+](=NOC(C)CO)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(2-Cyanoethyl)-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile](/img/structure/B12557175.png)
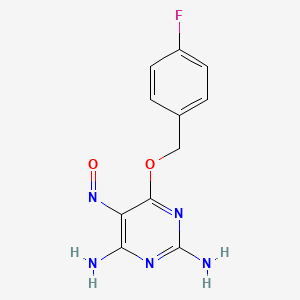
![3-(4-Iodophenyl)-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B12557193.png)

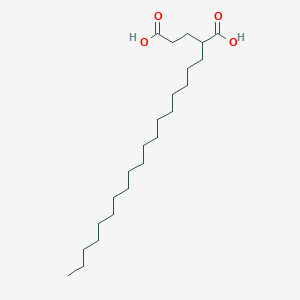
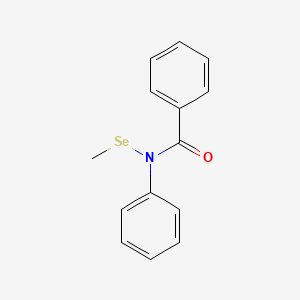
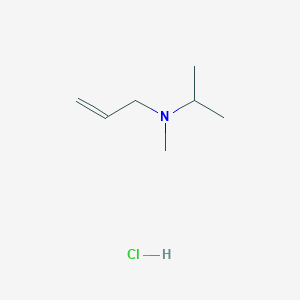
![3-(3,4-Dimethoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B12557226.png)
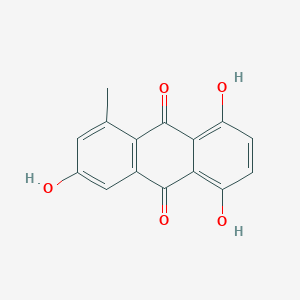

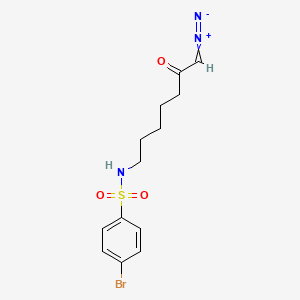
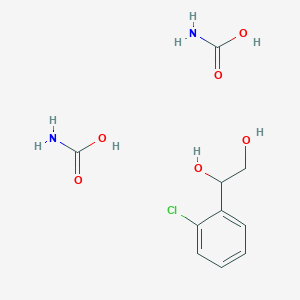
![4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile](/img/structure/B12557257.png)
